molecular formula C16H22BNO4 B2947853 2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2490666-05-0

2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B2947853
CAS RN: 2490666-05-0
M. Wt: 303.17
InChI Key: CTTJISBSQNPWBP-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (2M4TMB) is an organic compound containing a boron-nitrogen-carbon (BNC) unit. It is an example of a boron-containing heterocycle, which has recently been studied for its potential applications in synthetic organic chemistry and biochemistry. This compound has been found to have a wide range of properties, such as high solubility in water, low toxicity, and low volatility. Furthermore, its unique structure makes it an ideal candidate for a range of scientific research applications, such as drug design and development, catalysis, and biochemistry.

Scientific Research Applications

2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been studied for its potential applications in various scientific research fields, such as drug design and development, catalysis, and biochemistry. In drug design and development, this compound can be used as a scaffold to design and synthesize new drugs with improved efficacy and safety. In catalysis, this compound can be used to catalyze a variety of reactions, such as the hydrolysis of esters and the reduction of nitro compounds. In biochemistry, this compound can be used to study the structure-activity relationship of various enzymes and proteins.

Mechanism of Action

2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is believed to act as a catalyst in various biochemical and physiological processes. Its unique structure allows it to interact with various substrates, such as enzymes and proteins, and facilitate the transfer of electrons. Furthermore, its boron-nitrogen-carbon unit can form strong covalent bonds with substrates, thus allowing it to bind to them and modulate their activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of various enzymes and proteins, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, it has been found to have anti-inflammatory, anti-oxidant, and anti-tumorigenic effects.

Advantages and Limitations for Lab Experiments

2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and purify. Second, it is highly soluble in water and has low toxicity and volatility. Furthermore, its unique structure makes it an ideal candidate for a range of scientific research applications. However, it does have some limitations. For example, it is not very stable under extreme pH conditions and can be easily degraded by light and air.

Future Directions

Given its wide range of potential applications, there are numerous future directions for research into 2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. These include further studies on its mechanism of action, its ability to inhibit specific enzymes and proteins, and its potential use as a drug scaffold. Additionally, research could be conducted on the synthesis of novel derivatives of this compound and their potential applications in various fields. Finally, further research could be conducted on the safety and efficacy of this compound in various laboratory experiments.

Synthesis Methods

2-(2-Methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be synthesized from the reaction of 2-methoxyethoxy-4-tetramethyl-1,3,2-dioxaborolan-2-ylbenzoic acid with sodium nitrite in acetic acid. The reaction results in the formation of a dioxaborolane ring, which is subsequently converted to this compound via a series of nitration, reduction, and demethylation steps. The resulting compound can be purified using column chromatography and crystallized from a solution of methanol and water.

properties

IUPAC Name

2-(2-methoxyethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)13-7-6-12(11-18)14(10-13)20-9-8-19-5/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTJISBSQNPWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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